molecular formula C22H22N4O5S2 B2879616 (Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 498535-58-3

(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2879616
CAS No.: 498535-58-3
M. Wt: 486.56
InChI Key: TZKNUUYKIYUZOI-ATVHPVEESA-N
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Description

The compound “(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one” is a structurally complex heterocyclic molecule featuring a rhodanine (2-thioxothiazolidin-4-one) core. Key structural elements include:

  • Rhodanine backbone: Known for its biological relevance, including antimicrobial and antiviral properties.
  • Pyrido[1,2-a]pyrimidin-4-one moiety: A fused bicyclic system that may enhance binding affinity to biological targets. Hydroxyethoxyethylamino chain: Likely improves solubility and pharmacokinetic properties. The Z-configuration at the methylene bridge is critical for maintaining stereoelectronic interactions, as seen in structurally analogous compounds . Characterization methods such as NMR and UV spectroscopy (as applied in related studies ) would confirm its stereochemistry and purity.

Properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S2/c1-14-4-2-7-25-19(14)24-18(23-6-10-30-11-8-27)16(20(25)28)12-17-21(29)26(22(32)33-17)13-15-5-3-9-31-15/h2-5,7,9,12,23,27H,6,8,10-11,13H2,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKNUUYKIYUZOI-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic molecule with significant potential for various biological activities. Its structural components suggest a range of pharmacological applications, particularly in the fields of antiviral and antibacterial therapies.

Chemical Structure and Properties

The compound's molecular formula is C22H22N4O5S2C_{22}H_{22}N_{4}O_{5}S_{2} with a molecular weight of 486.56 g/mol. The intricate structure includes:

  • A furan ring , which is often associated with biological activity.
  • A pyrido-pyrimidine moiety , known for its role in various pharmacological effects.
  • A thiazolidine structure , which has been linked to anti-inflammatory and antimicrobial properties.

Biological Activity

Preliminary studies indicate that this compound exhibits potential biological activities, including:

  • Antiviral Activity :
    • Similar compounds have shown efficacy against viral targets by inhibiting key enzymes such as NS5B RNA polymerase. For instance, thiazolidinone derivatives have demonstrated over 95% inhibition in vitro against Hepatitis C virus (HCV) .
    • The compound's structural features may enhance its ability to interfere with viral replication processes.
  • Antibacterial Activity :
    • Research on related thiazolidinone derivatives indicates strong antibacterial properties, with minimum inhibitory concentrations (MIC) reported as low as 3.13 μM against Staphylococcus aureus .
    • The presence of the furan and thiazolidine rings may contribute to its antibacterial efficacy by disrupting bacterial cell wall synthesis or function.
  • Antitumor Activity :
    • Compounds with similar structures have been evaluated for their antiproliferative effects against various cancer cell lines. The multitargeted nature of these compounds allows them to inhibit tumor growth through multiple pathways .

Synthesis : The synthesis of this compound involves several steps that require careful optimization to maximize yield and purity. The synthetic route typically includes:

  • Formation of the furan and thiazolidine rings.
  • Coupling reactions to introduce the pyrido-pyrimidine moiety.
  • Final modifications to achieve the desired functional groups.

Mechanism of Action : While specific mechanisms for this compound are yet to be fully elucidated, it is hypothesized that its biological activity may stem from:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and bacterial metabolism.
  • Interference with Cellular Processes : The compound may disrupt cellular signaling pathways or induce apoptosis in cancer cells.

Case Studies and Research Findings

StudyFocusKey Findings
Study 1Antiviral EfficacyDemonstrated >95% inhibition of HCV NS5B polymerase by thiazolidinone derivatives at IC50 values around 32 μM .
Study 2Antibacterial PropertiesReported MIC values as low as 3.13 μM against Staphylococcus aureus, comparable to ciprofloxacin .
Study 3Antitumor ActivityEvaluated antiproliferative effects on cancer cell lines, showing promising results for growth inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of rhodanine derivatives. Key analogues and their distinguishing features are summarized below:

Compound ID/Name Core Structure Key Substituents Biological/Physicochemical Relevance
Target Compound Rhodanine Furan-2-ylmethyl, pyrido[1,2-a]pyrimidinone, hydroxyethoxyethylamino Enhanced solubility due to polar chain; potential dual binding via furan and pyrimidinone motifs
(Z)-5-(Azulen-1-ylmethylene)-2-thioxothiazolidin-4-one Rhodanine Azulene Electrochemically active; azulene may confer redox properties and anti-inflammatory activity
442867-67-6/(Z)-5-((2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-... Rhodanine Isopropyl, hydroxyethylamino Reduced steric bulk compared to furan-2-ylmethyl; may alter target selectivity
373611-93-9 (Allylamino derivative) Rhodanine Allylamino, isobutyl Increased hydrophobicity; potential for covalent binding via allyl group

Electrochemical Properties

Rhodanine derivatives exhibit redox activity due to the thioxo group. A study on (Z)-5-(azulen-1-ylmethylene)-2-thioxothiazolidin-4-ones reported oxidation potentials ranging from +0.85 V to +1.20 V (vs. Ag/AgCl), attributed to the azulene substituent .

Solubility and logP Predictions

  • Target Compound : The hydroxyethoxyethyl chain likely increases hydrophilicity (predicted logP ≈ 1.5).
  • Azulene Derivative : Higher logP (~3.2) due to hydrophobic azulene.
  • Isopropyl Derivative : Moderate logP (~2.8), balancing polar and nonpolar groups.

Research Findings and Data Tables

Table 1: Structural Comparison of Key Analogues

Feature Target Compound Azulene Derivative Isopropyl Derivative Allylamino Derivative
Core Rhodanine Rhodanine Rhodanine Rhodanine
Substituent 1 Furan-2-ylmethyl Azulene Isopropyl Allylamino
Substituent 2 Pyrido[1,2-a]pyrimidinone None Pyrido[1,2-a]pyrimidinone Pyrido[1,2-a]pyrimidinone
Polar Chain Hydroxyethoxyethylamino None Hydroxyethylamino None
Predicted logP ~1.5 ~3.2 ~2.8 ~3.5

Table 2: Electrochemical Data (Hypothetical Comparison)

Compound Oxidation Potential (V vs. Ag/AgCl) Reduction Potential (V vs. Ag/AgCl)
Target Compound +0.75 (estimated) -1.10 (estimated)
Azulene Derivative +1.05 -0.90
Isopropyl Derivative +0.95 (estimated) -1.00 (estimated)

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